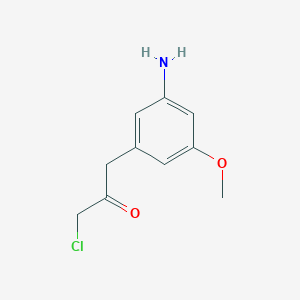
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrF3NO3 It is a brominated aromatic compound that contains a nitro group and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. One common method involves the following steps:
Bromination: The starting material, such as 2-nitro-4-(trifluoromethoxy)benzene, is reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate (K2CO3) to introduce the bromopropyl group.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Various oxidized products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The nitro group can participate in redox reactions, and the trifluoromethoxy group can influence the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethoxy)benzene: Similar structure but with different positions of the nitro and trifluoromethoxy groups.
Uniqueness
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The combination of the bromopropyl, nitro, and trifluoromethoxy groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9BrF3NO3 |
|---|---|
Peso molecular |
328.08 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |
Clave InChI |
YAAPFDITHLTBIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


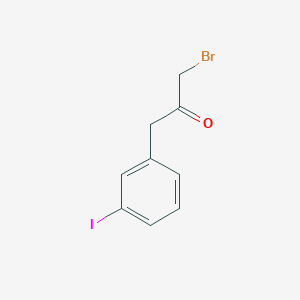

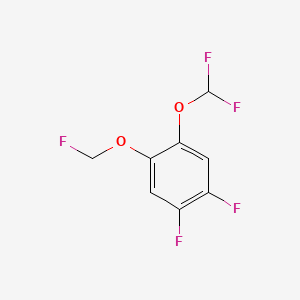
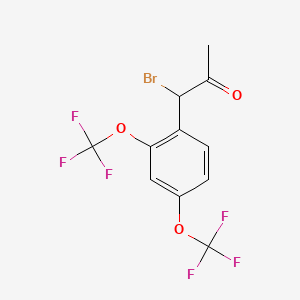
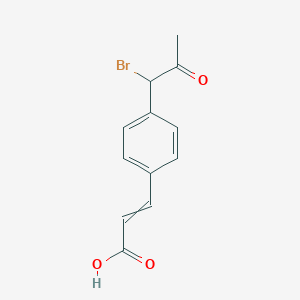
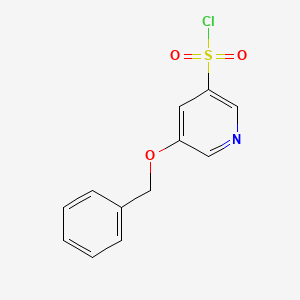

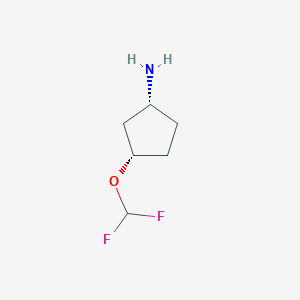
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
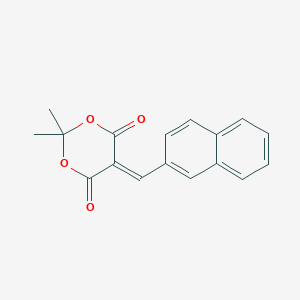
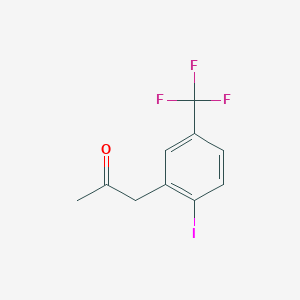
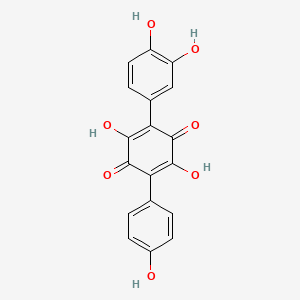
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
